

Technical Guide: Tert-butyl 5-bromopyrrolo[2,3-b]pyridine-1-carboxylate

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Compound of Interest

Compound Name: *tert*-butyl 5-bromo-1*H*-pyrrolo[2,3-*b*]pyridine-1-carboxylate

Cat. No.: B1345280

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 5-bromopyrrolo[2,3-*b*]pyridine-1-carboxylate is a heterocyclic organic compound of significant interest in the field of medicinal chemistry and drug discovery. Its structure, which incorporates the pyrrolo[2,3-*b*]pyridine (or 7-azaindole) scaffold, serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of a bromine atom and a *tert*-butoxycarbonyl (Boc) protecting group offers versatile handles for further chemical modifications, making it a valuable intermediate in the development of novel pharmaceutical agents.

Chemical Properties and Data

The fundamental chemical properties of tert-butyl 5-bromopyrrolo[2,3-*b*]pyridine-1-carboxylate are summarized in the table below. This quantitative data is essential for its use in synthetic chemistry, including reaction stoichiometry and analytical characterization.

Property	Value
Molecular Weight	297.15 g/mol [1]
Molecular Formula	C ₁₂ H ₁₃ BrN ₂ O ₂ [1]
CAS Number	928653-80-9 [1] [2] [3] [4] [5]
Canonical SMILES	CC(C) (C)OC(=O)N1C=CC2=C1C=C(C=N2)Br [1]

Role in Synthetic Chemistry and Drug Discovery

Tert-butyl 5-bromopyrrolo[2,3-b]pyridine-1-carboxylate is not typically an end-product with direct biological activity. Instead, its primary value lies in its role as a versatile synthetic intermediate. The 7-azaindole core is a recognized "privileged structure" in drug discovery, appearing in numerous biologically active compounds.

The key reactive sites of this molecule are:

- The Bromine Atom: This halogen at the 5-position is amenable to various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, or alkyl groups, which is a common strategy for exploring the structure-activity relationship (SAR) of a potential drug candidate.
- The Pyrrole Nitrogen: Protected by a Boc group, the pyrrole nitrogen is shielded from unwanted reactions. This protecting group can be readily removed under acidic conditions to allow for further functionalization at this position.
- The Pyrrole Ring: The pyrrole ring itself can be subject to electrophilic substitution, although the reactivity is influenced by the other substituents.

Due to this chemical versatility, the compound is a key starting material for the synthesis of various targeted therapies, including kinase inhibitors, which are a major class of drugs used in oncology and for inflammatory diseases.

Experimental Protocols

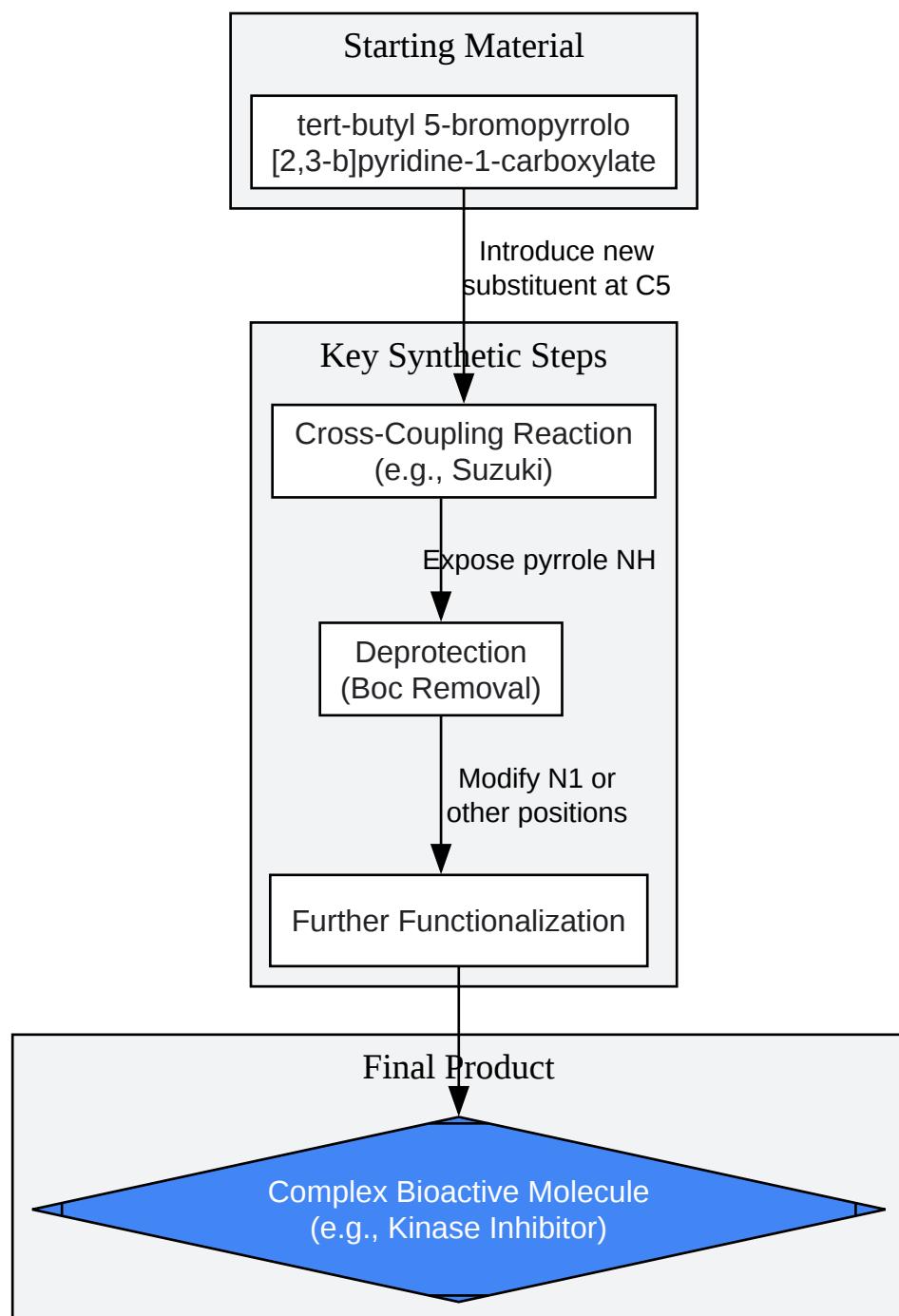
Detailed, publicly available experimental protocols for the synthesis of tert-butyl 5-bromopyrrolo[2,3-b]pyridine-1-carboxylate are limited. However, a general synthetic approach can be inferred from standard organic chemistry principles and patent literature involving related structures. A plausible synthesis would involve two key steps:

- **Bromination of 7-Azaindole:** The synthesis would likely start with the bromination of the 7-azaindole core. This is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent. The regioselectivity of the bromination would be a critical factor to control.
- **Boc Protection:** Following bromination, the pyrrole nitrogen would be protected with a tert-butoxycarbonyl group. This is a standard procedure accomplished by reacting the brominated 7-azaindole with di-tert-butyl dicarbonate (Boc_2O) in the presence of a base like triethylamine or 4-dimethylaminopyridine (DMAP).

It is important to note that this represents a generalized procedure, and specific reaction conditions, such as solvents, temperatures, and reaction times, would need to be optimized for yield and purity.

Logical Workflow: Role as a Synthetic Intermediate

The following diagram illustrates the logical workflow of how tert-butyl 5-bromopyrrolo[2,3-b]pyridine-1-carboxylate is utilized as a building block in a typical drug discovery pipeline, leading to the synthesis of a potential kinase inhibitor.



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